2-Nonadecanol
CAS No.: 26533-36-8
Cat. No.: VC3772913
Molecular Formula: C19H40O
Molecular Weight: 284.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26533-36-8 |
|---|---|
| Molecular Formula | C19H40O |
| Molecular Weight | 284.5 g/mol |
| IUPAC Name | nonadecan-2-ol |
| Standard InChI | InChI=1S/C19H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19-20H,3-18H2,1-2H3 |
| Standard InChI Key | QXYWIOWTBOREMG-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCCCCCC(C)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(C)O |
Introduction
Physical and Chemical Properties
2-Nonadecanol is characterized by its distinct physical and chemical properties that make it valuable for various applications. This long-chain fatty alcohol exists as a solid at room temperature with a molecular formula of C19H40O.
Structural Characteristics
The compound features a secondary hydroxyl group at the second carbon atom of a linear nineteen-carbon chain. Its IUPAC name is nonadecan-2-ol, reflecting this structural arrangement. The molecular structure can be represented by the following key identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C19H40O |
| Molecular Weight | 284.52 g/mol |
| CAS Number | 26533-36-8 |
| InChI | InChI=1S/C19H40O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h19-20H,3-18H2,1-2H3 |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(C)O |
Physical Properties
2-Nonadecanol possesses physical properties typical of long-chain alcohols, including:
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Melting Point | Approximately 52°C |
| Boiling Point | Approximately 357°C |
| Appearance | White crystalline solid |
| Solubility | Poorly soluble in water; soluble in organic solvents |
The compound's long hydrocarbon chain contributes to its hydrophobic nature, while the hydroxyl group provides limited polar characteristics. This amphipathic quality is significant for its interactions with biological membranes and other applications.
Synthesis and Preparation Methods
There are several established routes for synthesizing 2-nonadecanol, each with specific advantages depending on the intended application and available starting materials.
Reduction of Carbonyl Compounds
One of the most common methods for preparing 2-nonadecanol involves the reduction of 2-nonadecanone:
| Reagent | Conditions | Yield |
|---|---|---|
| NaBH4 | Methanol/THF, 0-25°C, 2-4 hours | 85-92% |
| LiAlH4 | Anhydrous ether, 0°C to reflux, 1-2 hours | 90-95% |
| H2/Pd-C | Ethanol, room temperature, 40-60 psi | 80-87% |
The selective reduction of the carbonyl group in 2-nonadecanone yields 2-nonadecanol with high stereoselectivity depending on the reducing agent used.
From Carboxylic Acids and Derivatives
2-Nonadecanol can also be synthesized from nonadecanoic acid or its esters:
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Esterification of nonadecanoic acid followed by reduction with LiAlH4
-
Direct reduction of nonadecanoic acid using strong reducing agents such as LiAlH4 in anhydrous conditions
Industrial production often employs catalytic hydrogenation of fatty acids derived from natural sources, making it a more economically viable option for large-scale synthesis.
Chemical Reactions
As a secondary alcohol, 2-nonadecanol undergoes various chemical transformations that are characteristic of this functional group.
Oxidation Reactions
2-Nonadecanol can be oxidized to 2-nonadecanone using various oxidizing agents:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Potassium permanganate (KMnO4) | Alkaline medium, room temperature | 2-Nonadecanone | 75-85% |
| Pyridinium chlorochromate (PCC) | Dichloromethane, room temperature | 2-Nonadecanone | 80-90% |
| Jones reagent (CrO3/H2SO4) | Acetone, 0-5°C | 2-Nonadecanone | 85-92% |
The oxidation reactions occur selectively at the secondary alcohol group, converting it to a ketone without affecting the hydrocarbon chain.
Substitution Reactions
The hydroxyl group in 2-nonadecanol can be replaced by various functional groups:
| Reagent | Conditions | Product |
|---|---|---|
| Thionyl chloride (SOCl2) | Pyridine, reflux | 2-Chlorononadecane |
| Phosphorus tribromide (PBr3) | Anhydrous ether, 0°C to room temperature | 2-Bromononadecane |
| Tosyl chloride (TsCl) | Pyridine, 0-5°C | 2-Nonadecyl tosylate |
These substitution reactions convert the alcohol into a better leaving group, facilitating further synthetic transformations.
Applications in Scientific Research
2-Nonadecanol finds applications across various scientific disciplines due to its unique chemical structure and properties.
Organic Synthesis
In organic synthesis, 2-nonadecanol serves as:
-
A precursor for synthesizing complex lipids and surfactants
-
A building block for creating long-chain compounds with specific functional groups
-
A model compound for studying reaction mechanisms involving secondary alcohols
The compound's well-defined structure makes it valuable for developing and optimizing synthetic methodologies.
Materials Science
In materials science, 2-nonadecanol contributes to:
-
Development of specialty lubricants and additives
-
Creation of phase-change materials for thermal energy storage
-
Formulation of emulsifiers and stabilizers in various industrial applications
The long hydrophobic chain coupled with the hydrophilic hydroxyl group makes it useful for interfaces between polar and non-polar environments.
Biological and Pharmaceutical Research
In biological research, 2-nonadecanol has been investigated for:
-
Effects on cell membrane structure and fluidity
-
Potential antimicrobial properties
-
Role in drug delivery systems and topical formulations
The compound's ability to integrate into lipid bilayers affects membrane properties, potentially influencing cellular processes and signaling pathways.
Biological Activity
Research on the biological activity of 2-nonadecanol has revealed several potential properties that warrant further investigation.
Antimicrobial Properties
Studies suggest that 2-nonadecanol, like other long-chain alcohols, may exhibit antimicrobial activity against various pathogens:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5% |
| Escherichia coli | 0.8% |
| Pseudomonas aeruginosa | 1.0% |
The antimicrobial mechanism likely involves disruption of the microbial cell membrane due to the compound's amphipathic nature.
Antioxidant Activity
2-Nonadecanol has demonstrated antioxidant properties in preliminary studies. Its ability to scavenge free radicals has been linked to its hydroxyl group, which can donate electrons to neutralize reactive oxygen species (ROS). This property could be valuable in formulations designed to combat oxidative stress.
Other Biological Effects
Additional biological effects being explored include:
-
Potential effects on enzyme activity
-
Interactions with specific cellular receptors
-
Influence on lipid metabolism
These studies are still in preliminary stages, but they highlight the compound's potential relevance in biological systems beyond its chemical applications.
Comparison with Similar Compounds
Understanding 2-nonadecanol in the context of similar compounds provides valuable insights into its distinctive properties and applications.
Comparison with Positional Isomers
The position of the hydroxyl group significantly affects the compound's physical properties, reactivity, and applications.
Comparison with Homologs
Chain length affects physical properties such as melting point, solubility, and viscosity, with longer chains generally exhibiting higher melting points and decreased water solubility.
Analytical Methods for Detection and Quantification
Several analytical techniques are employed for the detection and quantification of 2-nonadecanol in various matrices.
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used for the analysis of 2-nonadecanol:
| Technique | Stationary Phase | Mobile Phase | Detection Method |
|---|---|---|---|
| GC-MS | DB-5MS or similar | Helium | Mass spectrometry |
| HPLC | C18 reverse phase | Acetonitrile/water gradient | UV detection at 210-220 nm |
These methods allow for sensitive and selective detection of 2-nonadecanol in complex mixtures.
Spectroscopic Methods
Spectroscopic techniques provide structural information and confirmation of identity:
-
Infrared (IR) spectroscopy: Characteristic OH stretching band at approximately 3300-3400 cm⁻¹
-
Nuclear Magnetic Resonance (NMR): Distinctive signals for the methyl group adjacent to the hydroxyl group
-
Mass Spectrometry (MS): Molecular ion peak at m/z 284 and characteristic fragmentation pattern
These complementary techniques ensure accurate identification and structural elucidation of 2-nonadecanol.
Industrial Relevance and Applications
Beyond scientific research, 2-nonadecanol has several industrial applications that leverage its unique properties.
Cosmetic and Personal Care Products
2-Nonadecanol serves as:
-
An emollient in skincare formulations
-
A thickening agent in creams and lotions
-
A precursor for ester production used in fragrances
Its low skin irritation potential makes it suitable for inclusion in various personal care products.
Lubricants and Specialty Chemicals
In industrial applications, 2-nonadecanol contributes to:
-
High-performance lubricant formulations
-
Release agents for specialized manufacturing processes
-
Intermediates for surfactant production
The compound's thermal stability and defined structure make it valuable for these technical applications.
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